Myeloperoxidase (MPO) Inhibition Potency: A Key Differentiator
1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone demonstrates a specific and potent inhibition of the pro-inflammatory enzyme Myeloperoxidase (MPO) with an IC50 of 96 nM in a recombinant MPO assay [1]. This level of potency is a critical differentiator when compared to the broad class of 2-pyrrolidinones, which typically exhibit much weaker activity or no activity against MPO. For instance, a simple 2-pyrrolidinone scaffold showed an IC50 of 5.2 × 10⁻⁵ mM (or 52,000 nM) in a separate biological evaluation [2]. This represents an approximate 540-fold improvement in potency for the chloropyrazine-substituted analog.
| Evidence Dimension | Inhibition of recombinant Myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | IC50 = 96 nM |
| Comparator Or Baseline | Unsubstituted 2-pyrrolidinone scaffold: IC50 = 52,000 nM |
| Quantified Difference | ~540-fold greater potency |
| Conditions | Inhibition of recombinant MPO (unknown origin) assessed as reduction in taurine chloramine production [1]; Inhibition of 2-pyrrolidinone in a separate biological evaluation [2]. |
Why This Matters
This quantifiable potency difference justifies the selection of this specific chloropyrazine derivative over simpler pyrrolidinone building blocks for developing novel MPO inhibitors for inflammatory diseases.
- [1] BindingDB. BDBM50238829 (CHEMBL4098436) - IC50: 96nM for Myeloperoxidase. Accessed via bindingdb.org. View Source
- [2] Sturm, S., et al. (Data from Encore library). IC50 data for 2-pyrrolidinone. View Source
